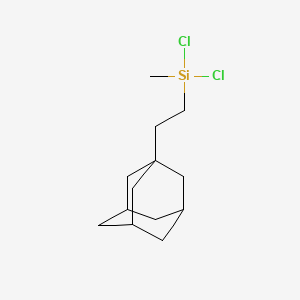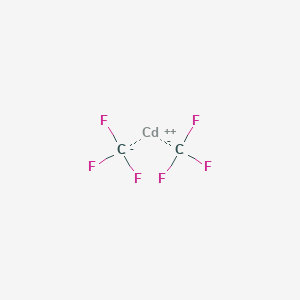
alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is a chemical compound with the molecular formula C23H32ClNO2 It is known for its unique structure, which includes a pyrrolidine ring, diphenyl groups, and an ethoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha,alpha-diphenyl-beta-propiolactone with ethoxymethylamine, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Alpha,alpha-Diphenyl-beta-propiolactone: A related compound with a similar diphenyl structure but lacking the pyrrolidine ring.
Alpha,alpha-Diphenyl-beta-methyl-1-piperidinepropanol: Another similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is unique due to its specific combination of functional groups and ring structures
Properties
CAS No. |
27674-58-4 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-25-18-21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21,24H,2,9-10,15-18H2,1H3;1H |
InChI Key |
JMSMWXNOSRCIEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)
![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)



![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)




